molecular formula C35H39F2IN4O3 B12378995 Trypanothione synthetase-IN-5

Trypanothione synthetase-IN-5

Katalognummer: B12378995
Molekulargewicht: 728.6 g/mol
InChI-Schlüssel: VNRJLUHEWLUDDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trypanothione synthetase-IN-5 is a compound that targets the enzyme trypanothione synthetase, which is crucial for the survival of trypanosomatid parasites such as Trypanosoma brucei and Leishmania species. These parasites cause diseases like African sleeping sickness and leishmaniasis, which are significant health burdens in many parts of the world .

Vorbereitungsmethoden

The synthesis of Trypanothione synthetase-IN-5 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a substituted benzylamine, which is then coupled with a suitable electrophile under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH settings to ensure high yield and purity .

Analyse Chemischer Reaktionen

Trypanothione synthetase-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified versions of the original compound with altered functional groups .

Wissenschaftliche Forschungsanwendungen

Trypanothione synthetase-IN-5 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the mechanisms of enzyme inhibition and the development of new synthetic pathways. In biology, it helps in understanding the metabolic pathways of trypanosomatid parasites and their survival mechanisms. In medicine, it is being explored as a potential therapeutic agent for treating diseases caused by these parasites, such as African sleeping sickness and leishmaniasis .

Wirkmechanismus

The mechanism of action of Trypanothione synthetase-IN-5 involves the inhibition of the enzyme trypanothione synthetase. This enzyme is responsible for the biosynthesis of trypanothione, a molecule essential for the redox balance and survival of trypanosomatid parasites. By inhibiting this enzyme, this compound disrupts the redox homeostasis of the parasites, leading to their death. The molecular targets and pathways involved include the thiol-polyamine metabolism and the redox regulation pathways .

Vergleich Mit ähnlichen Verbindungen

Trypanothione synthetase-IN-5 is unique compared to other similar compounds due to its specific inhibition of trypanothione synthetase. Similar compounds include N,N’-bis(benzyl)-substituted diamine and paullone derivatives, which also target the thiol-polyamine metabolism of trypanosomatid parasites. this compound has shown higher potency and selectivity in inhibiting the enzyme, making it a more promising candidate for therapeutic development .

Eigenschaften

Molekularformel

C35H39F2IN4O3

Molekulargewicht

728.6 g/mol

IUPAC-Name

N-(4-fluorophenyl)-N-[[5-[2-(4-fluorophenyl)ethylcarbamoyl]furan-2-yl]methyl]-4-methyl-4-(3-phenylpropyl)piperazin-4-ium-1-carboxamide;iodide

InChI

InChI=1S/C35H38F2N4O3.HI/c1-41(23-5-8-27-6-3-2-4-7-27)24-21-39(22-25-41)35(43)40(31-15-13-30(37)14-16-31)26-32-17-18-33(44-32)34(42)38-20-19-28-9-11-29(36)12-10-28;/h2-4,6-7,9-18H,5,8,19-26H2,1H3;1H

InChI-Schlüssel

VNRJLUHEWLUDDK-UHFFFAOYSA-N

Kanonische SMILES

C[N+]1(CCN(CC1)C(=O)N(CC2=CC=C(O2)C(=O)NCCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CCCC5=CC=CC=C5.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.